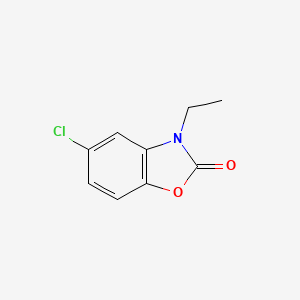
2-Benzoxazolinone, 5-chloro-3-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoxazolinone, 5-chloro-3-ethyl- is a chemical compound belonging to the benzoxazolinone family. This compound is characterized by the presence of a benzoxazolinone core structure with a chlorine atom at the 5th position and an ethyl group at the 3rd position. Benzoxazolinone derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes .
Méthodes De Préparation
The synthesis of 2-Benzoxazolinone, 5-chloro-3-ethyl- can be achieved through several synthetic routes. One common method involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent. This method allows for the continuous-flow preparation of 2-benzoxazolinone, which can then be chlorinated to obtain the 5-chloro derivative . The reaction conditions typically involve the use of organic solvents such as acetone, acetonitrile, ethyl acetate, methanol, and toluene .
Industrial production methods for this compound may involve batch processes where the chlorination of 2-benzoxazolinone is carried out under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Benzoxazolinone, 5-chloro-3-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 5th position .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Benzoxazolinone, 5-chloro-3-ethyl- involves its interaction with specific molecular targets and pathways. For example, as an antibacterial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
2-Benzoxazolinone, 5-chloro-3-ethyl- can be compared with other benzoxazolinone derivatives such as:
2-Benzoxazolinone: The parent compound without the chlorine and ethyl substitutions.
5-Chloro-2-Benzoxazolinone: A derivative with only the chlorine substitution at the 5th position.
3-Ethyl-2-Benzoxazolinone: A derivative with only the ethyl substitution at the 3rd position.
The uniqueness of 2-Benzoxazolinone, 5-chloro-3-ethyl- lies in its combined substitutions, which can confer distinct biological activities and chemical properties compared to its analogs .
Propriétés
Numéro CAS |
5790-91-0 |
|---|---|
Formule moléculaire |
C9H8ClNO2 |
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
5-chloro-3-ethyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H8ClNO2/c1-2-11-7-5-6(10)3-4-8(7)13-9(11)12/h3-5H,2H2,1H3 |
Clé InChI |
NGNSUTIRTDXXGA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=CC(=C2)Cl)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B14726493.png)
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)
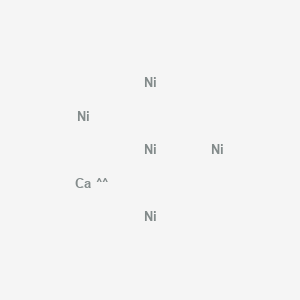

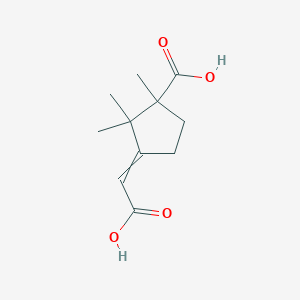
![6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B14726513.png)
![1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B14726519.png)
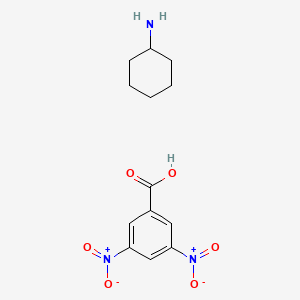
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14726537.png)
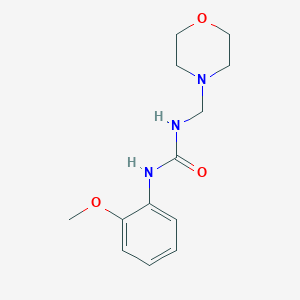
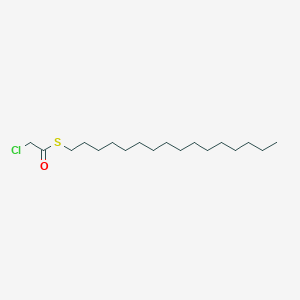

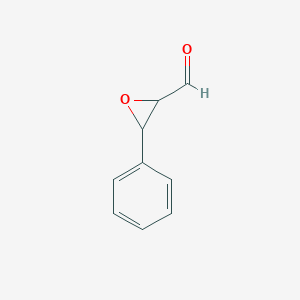
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol](/img/structure/B14726548.png)
